
(25R)-3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25R)-3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-oyl-CoA, also known as (25R)-3α, 7α, 12α-trihydroxy-5β-cholestanoyl-CoA or (25R)-thca-CoA, belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, (25R)-3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA is considered to be a fatty ester lipid molecule (25R)-3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-oyl-CoA is considered to be a practically insoluble (in water) and relatively neutral molecule (25R)-3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-oyl-CoA has been primarily detected in urine. Within the cell, (25R)-3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA is primarily located in the membrane (predicted from logP) and cytoplasm.
(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA is a 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA in which the carbon at position 25 of the steroidal side chain has R configuration. It is a conjugate acid of a (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA(4-).
Applications De Recherche Scientifique
Bile Acid Biosynthesis
Research shows that compounds such as 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oyl CoA are key intermediates in the biosynthesis of bile acids. These compounds are synthesized through various chemical processes and are crucial for understanding side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001). Additionally, the role of thiolase in bile acid formation, involving the cleavage of CoA esters of similar compounds, has been studied, highlighting its significance in the peroxisomal processes related to bile acid production (Bun-ya et al., 1998).
Enzymatic Reactions in Bile Acid Synthesis
The enzymatic processes involving these CoA esters, such as hydration and dehydrogenation, play a crucial role in bile acid biosynthesis. Studies have demonstrated that certain bifunctional proteins exhibit high diastereoselectivity and stereospecificity in these reactions, which are essential for the conversion of cholest-24-enoyl CoA to 24-oxo-5beta-cholestanoyl CoA (Kurosawa et al., 2001).
Structural and Biosynthetic Studies
There are significant efforts in the structural and biosynthetic studies of related compounds, like 27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol. These studies involve synthesizing various stereoisomers and investigating their biosynthesis, contributing to a deeper understanding of bile acid metabolism (Une et al., 2000).
Cholesterol Metabolism
The metabolism of cholesterol to forms of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoic acid has been studied, indicating the role of these compounds as intermediates in bile acid biosynthesis from cholesterol (Mendelsohn & Mendelsohn, 1969).
Bile Acid Measurement Techniques
Advancements in measurement techniques, such as high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS), have been developed for direct quantification of CoA esters of these compounds. This technique aids in studying the biosynthesis of bile acids and its disturbances in disorders like Zellweger syndrome (Gan-Schreier et al., 2005).
Peroxisomal Enzyme Specificities
The substrate specificities of peroxisomal enzymes in the short-chain alcohol dehydrogenase superfamily, which play a role in fatty acid and cholesterol side-chain beta-oxidation, have been explored. This includes the study of multifunctional enzymes and their role in the metabolism of related compounds, contributing to our understanding of bile acid synthesis (Qin et al., 2000).
Propriétés
Formule moléculaire |
C48H80N7O20P3S |
|---|---|
Poids moléculaire |
1200.2 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanethioate |
InChI |
InChI=1S/C48H80N7O20P3S/c1-25(29-10-11-30-36-31(20-34(58)48(29,30)6)47(5)14-12-28(56)18-27(47)19-32(36)57)8-7-9-26(2)45(63)79-17-16-50-35(59)13-15-51-43(62)40(61)46(3,4)22-72-78(69,70)75-77(67,68)71-21-33-39(74-76(64,65)66)38(60)44(73-33)55-24-54-37-41(49)52-23-53-42(37)55/h23-34,36,38-40,44,56-58,60-61H,7-22H2,1-6H3,(H,50,59)(H,51,62)(H,67,68)(H,69,70)(H2,49,52,53)(H2,64,65,66)/t25-,26-,27+,28-,29-,30+,31+,32-,33-,34+,36+,38-,39-,40+,44-,47+,48-/m1/s1 |
Clé InChI |
MNYDLIUNNOCPHG-FJWDCHQMSA-N |
SMILES isomérique |
C[C@H](CCC[C@@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C |
SMILES canonique |
CC(CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



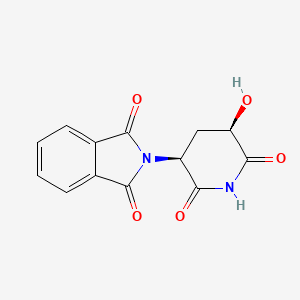
![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1255042.png)
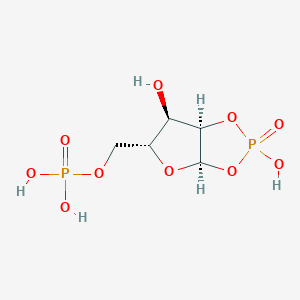

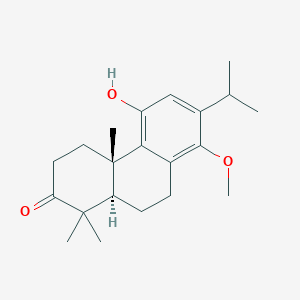

![2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1255055.png)

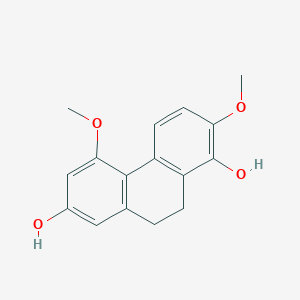
![Apigenin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B1255060.png)

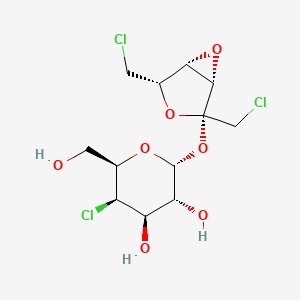
![[(1S,3R,4S,5S,6R,8S,10R,11S,12S,13R,15R,17S,29R,30S,31S,33R)-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] (2S)-2-methylbutanoate](/img/structure/B1255063.png)
![2,6-ditert-butyl-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1255064.png)